molecular formula C15H30N6O6 B1676339 Hexa(methoxymethyl)melamine CAS No. 3089-11-0

Hexa(methoxymethyl)melamine

Cat. No.: B1676339
CAS No.: 3089-11-0
M. Wt: 390.44 g/mol
InChI Key: BNCADMBVWNPPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metazin is in a group of drugs called nonsteroidal anti-inflammatory drugs (NSAIDs). Metazin works by reducing hormones that cause inflammation and pain in the body.

Biochemical Analysis

Biochemical Properties

Hexa(methoxymethyl)melamine plays a significant role in biochemical reactions, particularly as a crosslinking agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the production of vehicle tires, where it improves adhesion between rubber and steel reinforcing cords . Additionally, its water solubility allows it to leach out of rubber over time, potentially interacting with environmental biomolecules .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. Studies have demonstrated that this compound can influence cell signaling pathways, gene expression, and cellular metabolism . For example, it has been associated with acute toxic effects on aquatic organisms such as daphnia . The compound’s impact on cell function includes alterations in gene expression and disruptions in normal cellular metabolism, which can lead to adverse effects on cell viability and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form crosslinks with biomolecules. This compound can bind to proteins and enzymes, leading to enzyme inhibition or activation . The binding interactions with biomolecules can result in changes in gene expression and alterations in cellular processes . The compound’s ability to form stable crosslinks makes it effective in enhancing the durability of materials, but it also raises concerns about its potential toxicity and environmental impact .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can slowly leach out of rubber products, leading to long-term effects on cellular function . In vitro and in vivo studies have observed that the compound’s impact on cells and tissues can persist over extended periods, potentially leading to chronic toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects . Studies have shown that high doses of this compound can lead to toxic effects on aquatic organisms and potentially other animal models . The threshold effects observed in these studies highlight the importance of understanding the dosage-dependent toxicity of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and degradation . The compound’s effects on metabolic flux and metabolite levels can influence cellular processes and overall metabolic function . Understanding the metabolic pathways of this compound is crucial for assessing its potential impact on biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation in specific tissues can affect its activity and function . Studies have shown that this compound can be transported into cells and distributed within various cellular compartments, potentially leading to localized effects .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall impact on cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential toxicity .

Properties

IUPAC Name

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N6O6/c1-22-7-19(8-23-2)13-16-14(20(9-24-3)10-25-4)18-15(17-13)21(11-26-5)12-27-6/h7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCADMBVWNPPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN(COC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27936-91-0
Record name 1,3,5-Triazine-2,4,6-triamine, N2,N2,N4,N4,N6,N6-hexakis(methoxymethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27936-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9027520
Record name Hexa(methoxymethyl)melamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; NKRA
Record name 1,3,5-Triazine-2,4,6-triamine, N2,N2,N4,N4,N6,N6-hexakis(methoxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

3089-11-0
Record name Hexakis(methoxymethyl)melamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3089-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metazin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003089110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4,6-triamine, N2,N2,N4,N4,N6,N6-hexakis(methoxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexa(methoxymethyl)melamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexakis(methoxymethyl)melamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.475
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXAKIS(METHOXYMETHYL)MELAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/890DZ25729
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Hexa(methoxymethyl)melamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Hexa(methoxymethyl)melamine
Reactant of Route 3
Reactant of Route 3
Hexa(methoxymethyl)melamine
Reactant of Route 4
Reactant of Route 4
Hexa(methoxymethyl)melamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Hexa(methoxymethyl)melamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Hexa(methoxymethyl)melamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.